molecular formula C20H40O2Sn B1511053 Tributyl{3-[(oxan-2-yl)oxy]prop-1-en-1-yl}stannane CAS No. 55723-10-9

Tributyl{3-[(oxan-2-yl)oxy]prop-1-en-1-yl}stannane

Cat. No.: B1511053
CAS No.: 55723-10-9
M. Wt: 431.2 g/mol
InChI Key: QHABPGHZEIGMFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tributyl{3-[(oxan-2-yl)oxy]prop-1-en-1-yl}stannane is an organotin compound featuring a tributyltin group linked to an enol ether moiety. Organotin compounds like this one are known for their versatile applications in organic synthesis, acting primarily as reagents in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tributyl{3-[(oxan-2-yl)oxy]prop-1-en-1-yl}stannane typically involves the reaction of tributyltin hydride with 3-[(oxan-2-yl)oxy]prop-1-ene under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation, with a catalytic amount of radical initiator to facilitate the addition reaction. Reaction temperatures are often maintained between 0 to 25 degrees Celsius.

Industrial Production Methods

Industrial production methods may employ continuous flow reactors to enhance the efficiency and yield of the reaction. Solvents like tetrahydrofuran (THF) or toluene might be used to dissolve the reactants, ensuring uniform mixing and reaction progress. The product is usually purified through distillation or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Tributyl{3-[(oxan-2-yl)oxy]prop-1-en-1-yl}stannane can participate in several types of reactions:

  • Oxidation: Can be oxidized to the corresponding oxide compound using reagents like hydrogen peroxide.

  • Reduction: Can undergo reduction reactions to form organotin hydrides.

  • Substitution: Reacts with halogens or pseudo-halides to replace the tributyltin group with other functional groups.

Common Reagents and Conditions

  • Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

  • Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

  • Substitution: Halogens like iodine or bromine under mild conditions.

Major Products

  • Oxidation: Produces stannic oxides.

  • Reduction: Forms organotin hydrides.

  • Substitution: Yields halogenated organotin compounds.

Scientific Research Applications

Chemistry

In organic chemistry, this compound is used as a reagent for radical reactions, particularly in the formation of carbon-carbon bonds. Its ability to donate tributyltin radicals makes it valuable in synthesizing complex molecules.

Biology

Organotin compounds have been studied for their potential biological activities, including antibacterial and antifungal properties. Tributyl{3-[(oxan-2-yl)oxy]prop-1-en-1-yl}stannane may serve as a lead compound in designing new bioactive molecules.

Medicine

Research into the medicinal applications of organotin compounds has explored their use in anticancer therapies. The unique structure of this compound may offer pathways for developing new therapeutic agents.

Industry

In industry, organotin compounds are used as catalysts in polymerization reactions and as stabilizers in the production of certain plastics. This compound could find applications in these areas due to its stability and reactivity.

Mechanism of Action

The compound exerts its effects through the generation of tributyltin radicals, which can initiate or propagate radical reactions. The molecular targets and pathways involved include the activation of double bonds in organic molecules, facilitating their transformation into more complex structures.

Comparison with Similar Compounds

Similar compounds include:

  • Triphenyltin hydride: Another organotin hydride with similar reactivity but different steric and electronic properties.

  • Triethyltin hydride: Offers lower steric hindrance compared to tributyltin compounds.

  • Tributyltin chloride: Used in similar substitution reactions but with halide functionality.

Tributyl{3-[(oxan-2-yl)oxy]prop-1-en-1-yl}stannane stands out due to its unique enol ether moiety, which provides additional reactivity and synthetic versatility compared to other organotin hydrides.

Properties

IUPAC Name

tributyl-[3-(oxan-2-yloxy)prop-1-enyl]stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13O2.3C4H9.Sn/c1-2-6-9-8-5-3-4-7-10-8;3*1-3-4-2;/h1-2,8H,3-7H2;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHABPGHZEIGMFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C=CCOC1CCCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H40O2Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00741744
Record name Tributyl{3-[(oxan-2-yl)oxy]prop-1-en-1-yl}stannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00741744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

431.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55723-10-9
Record name Tributyl{3-[(oxan-2-yl)oxy]prop-1-en-1-yl}stannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00741744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tributyl{3-[(oxan-2-yl)oxy]prop-1-en-1-yl}stannane
Reactant of Route 2
Reactant of Route 2
Tributyl{3-[(oxan-2-yl)oxy]prop-1-en-1-yl}stannane
Reactant of Route 3
Reactant of Route 3
Tributyl{3-[(oxan-2-yl)oxy]prop-1-en-1-yl}stannane
Reactant of Route 4
Tributyl{3-[(oxan-2-yl)oxy]prop-1-en-1-yl}stannane
Reactant of Route 5
Tributyl{3-[(oxan-2-yl)oxy]prop-1-en-1-yl}stannane
Reactant of Route 6
Reactant of Route 6
Tributyl{3-[(oxan-2-yl)oxy]prop-1-en-1-yl}stannane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.